3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

Description

Properties

IUPAC Name |

3,4-diamino-6-methyl-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-2-3(10)9(6)4(5)8-7-2/h6H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUAPQXIGBLZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N(C1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70364828 | |

| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52553-11-4 | |

| Record name | 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70364828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

Introduction

This compound is a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazine family.[1] With a molecular formula of C₄H₇N₅O, this molecule presents a unique structural framework characterized by a six-membered ring containing three nitrogen atoms, two exocyclic amino groups, a methyl substituent, and a carbonyl functional group.[1][2] This arrangement of functional groups imparts a distinct set of chemical properties, making it a molecule of significant interest to researchers in medicinal chemistry, agricultural science, and materials development.[1] Its structural similarity to biological nucleobases, coupled with a high density of hydrogen bond donors and acceptors, positions it as a versatile scaffold for designing molecules that can interact with biological macromolecules.[1] This guide offers a comprehensive exploration of its core chemical properties, from its fundamental physicochemical characteristics and synthesis to its reactivity and spectroscopic signature, providing a technical resource for scientists and drug development professionals.

Chapter 1: Molecular Structure and Physicochemical Properties

The foundation of this compound's utility lies in its distinct molecular architecture and the resulting physical properties. The core 1,2,4-triazin-5-one ring provides a rigid, planar scaffold, while the dual amino groups at the C3 and C4 positions, along with the N1 and N2 ring nitrogens and the C5 carbonyl, create a molecule rich in sites for intermolecular interactions.

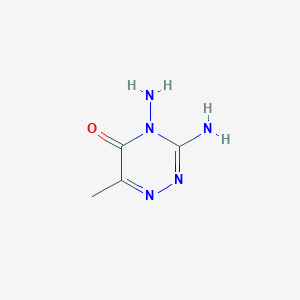

Caption: Structure of this compound.

Core Physicochemical Data

The compound's properties are summarized below. The high melting point of related derivatives and low predicted LogP value are particularly noteworthy, reflecting strong intermolecular forces (especially hydrogen bonding) in the solid state and a high degree of hydrophilicity, respectively.[1][2]

| Property | Value / Description | Source(s) |

| CAS Number | 52553-11-4 | [2] |

| Molecular Formula | C₄H₇N₅O | [1][2] |

| Molecular Weight | 141.13 g/mol | [1][2] |

| Appearance | White solid | [2] |

| Melting Point | High; related triazines melt at 274-276°C | [1] |

| Boiling Point | Predicted: ~283°C | [2] |

| Density | Predicted: 1.79 g/cm³ | [2] |

| Predicted LogP | -3.19 | [2] |

| Solubility | Moderate in water; enhanced in polar aprotic solvents (e.g., DMSO); intermediate in alcohols (methanol, ethanol). | [1] |

Expert Insights: The low LogP value is a critical parameter in drug development.[2] While it suggests good aqueous solubility, it may also present challenges for membrane permeability. Therefore, derivatization strategies often focus on modulating this property to achieve an optimal balance for pharmacokinetic profiles. The multiple hydrogen bond donors (two -NH₂ groups) and acceptors (three ring nitrogens, one C=O) are the primary drivers of its solubility profile and high melting point.

Chapter 2: Synthesis and Purification

The synthesis of 1,2,4-triazin-5-ones typically involves the cyclocondensation of α-keto acids or their derivatives with compounds containing a hydrazine moiety. For this compound, a common and efficient approach involves the reaction of a hydrazine-containing precursor with pyruvic acid or its ester, followed by amination.

Modern synthetic chemistry has also embraced techniques like microwave-assisted synthesis to accelerate reaction times and improve yields for triazine derivatives.[1] One-pot reactions that combine multiple synthetic steps into a single procedure are also favored for their efficiency.[1]

Caption: Generalized workflow for synthesis and purification.

Exemplary Synthesis Protocol

This protocol is a representative method based on established syntheses of similar 1,2,4-triazine cores.[3]

-

Step 1: Formation of the Thioxo-Intermediate.

-

Rationale: Thiocarbohydrazide is an excellent precursor, providing the N-N-C-N backbone and the 4-amino group in a single molecule. Pyruvic acid provides the remaining C-C-C backbone, including the C6-methyl group.

-

Procedure: Equimolar amounts of thiocarbohydrazide and pyruvic acid are refluxed in water or an alcohol/water mixture for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon cooling, the intermediate, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, precipitates and is collected by filtration.[4]

-

-

Step 2: Amination of the Thioxo Group.

-

Rationale: The 3-thioxo group is converted to a 3-amino group. This is often achieved via an oxidative amination process.

-

Procedure: The dried intermediate from Step 1 is suspended in an aqueous ammonia solution. Hydrogen peroxide is added dropwise at a controlled temperature (e.g., 0-10 °C) to facilitate the oxidative displacement of the sulfur atom.

-

-

Step 3: Work-up and Purification.

-

Rationale: The final product must be isolated from reaction byproducts and unreacted starting materials. Given its moderate water solubility and crystalline nature, recrystallization is the method of choice.

-

Procedure: After the reaction is complete, the mixture is neutralized. The crude solid product is filtered, washed with cold water, and dried. Purification is achieved by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to yield the pure this compound as a white crystalline solid.

-

Chapter 3: Chemical Reactivity and Derivatization

The reactivity of the molecule is dominated by the two exocyclic amino groups, which act as nucleophiles. The triazine ring itself is electron-deficient and generally resistant to electrophilic attack but can influence the reactivity of its substituents.

Caption: Key reactivity sites on the molecule.

-

Substitution Reactions: The primary and secondary amino groups at positions C3 and N4 are excellent nucleophiles.[1] They can readily participate in reactions with electrophiles such as acyl chlorides or alkyl halides to form N-acylated or N-alkylated derivatives. This is a primary strategy for modifying the molecule's properties for drug discovery.

-

Condensation Reactions: The 4-amino group can react with aldehydes or ketones to form Schiff bases (imines). This reaction is often used to link the triazine core to other pharmacophores. For related triazines, condensation with various aldehydes has been demonstrated to proceed efficiently.[3]

-

Cyclization: The vicinal diamino functionality (at C3 and N4) provides a unique opportunity for cyclization reactions.[1] Reacting the molecule with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, expanding the structural diversity accessible from this core.

Chapter 4: Spectroscopic and Analytical Characterization

Unambiguous identification of this compound requires a combination of spectroscopic techniques. The expected spectral data are summarized below.

| Technique | Expected Features |

| ¹H NMR | ~2.2-2.4 ppm (singlet, 3H): Protons of the C6-methyl group. ~5.0-7.0 ppm (broad singlet, 2H): Protons of one amino group (e.g., C3-NH₂). ~7.0-9.0 ppm (broad singlet, 2H): Protons of the second amino group (e.g., N4-NH₂). Note: NH proton shifts are highly dependent on solvent and concentration and may exchange with D₂O. |

| ¹³C NMR | ~15-20 ppm: C6-methyl carbon. ~145-165 ppm: Aromatic/heterocyclic carbons of the triazine ring (C3, C5, C6). The C5 carbonyl carbon will be the most downfield. |

| FT-IR (cm⁻¹) | 3100-3400: N-H stretching from the two amino groups (often appears as multiple, broad peaks). ~1650-1700: C=O stretching (amide carbonyl). ~1550-1620: C=N stretching of the triazine ring and N-H bending. |

| Mass Spec (EI) | m/z 141: Molecular ion peak [M]⁺. Key Fragments: Loss of NH₂ (m/z 125), loss of HNCO (m/z 98), and other fragments resulting from ring cleavage. |

Expert Insights: The NMR spectra of amino-substituted triazines can sometimes be complex due to restricted rotation around the C-N bonds, leading to broadened signals or even distinct signals for different conformers.[5] Variable temperature NMR experiments can be a powerful tool to study such dynamic processes. Computational methods, like Density Functional Theory (DFT), are also frequently used to predict and help assign vibrational frequencies in the IR spectra of triazine derivatives.[6][7]

Chapter 5: Significance and Applications in Research

The unique arrangement of functional groups makes this compound a privileged scaffold in medicinal chemistry and other fields.

-

Medicinal Chemistry: The compound has been investigated as a potential anti-cancer agent.[1] Its mechanism may involve the inhibition of critical enzymes in tumor progression, such as casein kinase 2 (CK2).[1] The triazine core acts as a rigid scaffold, while the amino groups can form key hydrogen bond interactions within an enzyme's active site, mimicking the interactions of endogenous ligands like ATP. The structural similarity to nucleobases also suggests potential interactions with DNA or RNA, which could influence cellular processes.[1]

Caption: Hypothetical binding mode in a kinase active site.

-

Agricultural Science: Triazine derivatives are a well-established class of herbicides. The core structure of this compound makes it a valuable starting point for the synthesis of new agrochemicals.[1] Derivatives could be designed to act as herbicides or fungicides by inhibiting key enzymes in plant or fungal metabolic pathways.[8]

-

Material Science: The nitrogen-rich structure and potential for extensive hydrogen bonding give this compound and its polymers potential applications in the development of new materials with specific thermal, electronic, or optical properties.[1]

Conclusion

This compound is more than a simple organic molecule; it is a highly functionalized and versatile chemical scaffold. Its properties—hydrophilicity, multiple points for derivatization, and structural analogy to biological motifs—make it an attractive starting point for innovation. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for researchers aiming to unlock its full potential in drug discovery, agrochemistry, and materials science.

References

- This compound - Smolecule.

- (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Synthesis of 6-amino-4-methyl-3-methylsulfinyl-1,2,4-triazin-5-one - PrepChem.com.

- 52553-11-4 3,4-DIAMINO-6-METHYL-1,2,4-TRIAZIN-5(4H) - Guidechem.

- Exploration of Structural insights, spectroscopic assignments of 4-amino-6-methyl-3-thioxo-3, 4-dihydro-1,2,4-triazin-5(2H) one.

- one (metamitron) and 4-amino-6-methyl-3-phenyl-1,2,4-triazin-5(4H).

- Synthesis of 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

- 2,4-Diamino-6-methyl-1,3,5-triazine - Chem-Impex.

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing).

- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.

- VIBRATIONAL SPECTROSCOPIC STUDIES AND COMPUTATIONAL STUDY OF 2,4-DIAMINO-6-METHYL-1,3,5-TRIAZIN-1-IUM 4-CYANOBENZO

- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central.

- Chapter 3 – Structural characteriz

- (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.

Sources

An In-depth Technical Guide to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one (CAS Number: 52553-11-4), a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document delves into its chemical and physical properties, provides detailed synthesis and analytical methodologies, and explores its biological activity, with a particular focus on its role as a potential inhibitor of Casein Kinase 2 (CK2) for therapeutic applications.

Introduction and Chemical Identity

This compound is a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazine class.[1] Its structure, featuring two amino groups, a methyl substituent, and a carbonyl group on the triazine ring, imparts unique chemical properties and significant biological potential.[1] This guide aims to serve as a centralized resource for professionals engaged in research and development involving this molecule.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 52553-11-4 |

| IUPAC Name | This compound |

| Molecular Formula | C₄H₇N₅O |

| Molecular Weight | 141.13 g/mol [1] |

| Canonical SMILES | CC1=NN=C(N)N(C1=O)N |

| InChI Key | DRTDVOPYVFMBOC-UHFFFAOYSA-N |

Physicochemical Properties

This compound is typically supplied as a white to off-white or dark yellow powder.[2] A summary of its key physical and chemical properties is presented below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Powder/Solid | [2] |

| Melting Point | 210.00 - 212.00 °C | [2] |

| Boiling Point (Predicted) | 282.9 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.79 g/cm³ | [3] |

| Solubility | No information available | [2] |

| Stability | Stable under normal conditions | [2] |

Synthesis and Purification

Representative Synthesis Protocol

This protocol is a generalized representation based on the synthesis of similar triazine compounds.[1][4]

Reaction Scheme:

A representative synthesis workflow.

Materials:

-

Thiocarbohydrazide

-

Pyruvic acid

-

Solvent (e.g., ethanol, methanol)

-

Base or acid catalyst (optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiocarbohydrazide in the chosen solvent.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of pyruvic acid. If a catalyst is used, it should be added at this stage.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure to induce crystallization.

-

Purification: Wash the crude product with a cold solvent to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be adapted for the analysis of this compound.

Table 3: Representative HPLC Method

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic or gradient elution, to be optimized |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons and the protons of the two amino groups. The chemical shifts will be influenced by the electronic environment of the triazine ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the methyl carbon, the carbonyl carbon, and the carbons of the triazine ring.

4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | N-H stretching (amino groups) |

| 3000 - 2850 | C-H stretching (methyl group) |

| ~1650 | C=O stretching (carbonyl group) |

| ~1600 | N-H bending (amino groups) |

| ~1500 | C=N stretching (triazine ring) |

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion Peak (M+) : m/z = 141.13

-

Fragmentation Pattern : The molecule is expected to fragment through the loss of small neutral molecules such as HNCO, NH₃, and CH₃CN. The fragmentation pattern can provide valuable structural information.

Biological Activity and Therapeutic Potential

This compound has garnered significant attention for its potential as a therapeutic agent, particularly in oncology.[1]

Inhibition of Casein Kinase 2 (CK2)

Research has identified this compound as a potential inhibitor of Casein Kinase 2 (CK2), a serine/threonine kinase that is frequently overexpressed in many types of cancer.[1] CK2 plays a crucial role in cell growth, proliferation, and survival, making it an attractive target for cancer therapy.[5][6]

Mechanism of Action:

Most CK2 inhibitors function as ATP-competitive antagonists, binding to the ATP-binding pocket of the CK2α subunit and preventing the phosphorylation of CK2 substrates.[3] This disruption of CK2-mediated signaling can lead to the induction of apoptosis in cancer cells and inhibit tumor growth.[3][7]

Simplified signaling pathway of CK2 inhibition.

While the specific IC50 value for this compound against CK2 is not available in the searched literature, its structural class is recognized for this inhibitory activity. Further quantitative studies are required to determine its potency.

Other Potential Applications

Derivatives of this compound are also being explored for their potential use as:

-

Agricultural Chemicals: As herbicides or fungicides due to their biological activity against various pathogens.[1]

-

Material Science: The unique structure of the triazine ring allows for its potential application in the development of new materials with specific electronic or optical properties.[1]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[2]

-

Ventilation: Use in a well-ventilated area or under a chemical fume hood.[8][9]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation of dust.[2]

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[2]

-

Skin Contact: Wash off immediately with plenty of water.[2]

-

Inhalation: Remove to fresh air.[2]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[2]

In all cases of exposure, seek medical attention if symptoms persist.[2]

Conclusion

This compound is a versatile heterocyclic compound with significant potential in various scientific fields. Its role as a potential inhibitor of Casein Kinase 2 positions it as a promising scaffold for the development of novel anti-cancer therapeutics. This guide has provided a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, biological activity, and safety considerations to aid researchers and drug development professionals in their endeavors with this molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized synthesis and analytical protocols.

References

-

ResearchGate. (n.d.). IC50 values of 4a and 5 determined at different ATP-concentrations. Retrieved from [Link]

- El-Brollosy, N. R. (2000). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

-

Dolzhenko, A. V., Dolzhenko, A. V., & Chui, W. K. (2006). Synthesis of 5,7-diamino[1][2][8]triazolo[1,5-a][1][9][10]triazines via annulation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine. Arkivoc, 2007(15), 183-193.

- Napper, A. D., Hupp, C. D., & La-Beck, N. M. (2021).

- El-Sayed, M. A., Ali, O. M., & El-Sabbagh, O. I. (2021). Recent Advances in the Discovery of CK2 Inhibitors. ACS Omega, 6(41), 26895-26914.

-

B-Bridge International, Inc. (n.d.). CK2 Inhibitors. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. fishersci.com [fishersci.com]

- 3. What are CK2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Discovery of CK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchem.org.ua [medchem.org.ua]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pfaltzandbauer.com [pfaltzandbauer.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one (CAS No: 52553-11-4), a heterocyclic compound of significant interest in medicinal chemistry. This document synthesizes experimental data and theoretical predictions to offer a detailed understanding of its synthesis, physicochemical properties, and spectroscopic signature. Particular emphasis is placed on the structural elucidation through advanced analytical techniques and the mechanistic insights into its potential as a targeted therapeutic agent, notably as an inhibitor of Casein Kinase 2 (CK2). This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the 1,2,4-triazine scaffold.

Introduction: The Significance of the 1,2,4-Triazine Scaffold

The 1,2,4-triazine nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] These nitrogen-rich heterocycles are bioisosteres of purines, enabling them to interact with a wide array of biological targets.[3] The subject of this guide, this compound, has emerged as a compound of interest due to its potential as an anti-cancer agent, primarily through the inhibition of protein kinases like Casein Kinase 2 (CK2).[4] A thorough understanding of its molecular architecture is paramount for elucidating its mechanism of action and for the rational design of more potent and selective derivatives.

Physicochemical and Structural Properties

This compound is a white solid with the molecular formula C₄H₇N₅O and a molecular weight of 141.13 g/mol .[5] The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3,4-diamino-6-methyl-1,2,4-triazin-5-one | [4] |

| CAS Number | 52553-11-4 | [4] |

| Molecular Formula | C₄H₇N₅O | [5] |

| Molecular Weight | 141.13 g/mol | [5] |

| Melting Point | 274-276 °C (for related derivatives) | [4] |

| Boiling Point (Predicted) | 282.9 °C at 760 mmHg | [5] |

| Water Solubility | Moderate (predicted for related triazines) | [4] |

| LogP (Predicted) | -3.19 | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through a multi-step process commencing with the cyclization of thiocarbohydrazide with pyruvic acid. This reaction forms the precursor 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.[6] Subsequent hydrazinolysis of this intermediate is a common strategy to introduce the second amino group at the 3-position.[4]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis of 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one (Precursor)

-

Rationale: The condensation reaction between thiocarbohydrazide and pyruvic acid is a well-established method for the formation of the 1,2,4-triazine ring system. The thiocarbohydrazide acts as a dinucleophile, reacting with the keto and carboxylic acid functionalities of pyruvic acid to form the heterocyclic core.

-

Procedure:

-

A mixture of thiocarbohydrazide (0.1 mol) and pyruvic acid (0.1 mol) is refluxed in water (100 mL) for 4-6 hours.[5][7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Recrystallization from ethanol yields the pure 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one.

-

Structural Elucidation: A Multi-Technique Approach

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Rationale: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons of the two amino groups, and potentially an N-H proton of the triazine ring, depending on tautomeric forms. The chemical shifts are influenced by the electron-withdrawing nature of the triazine ring and the adjacent functional groups.

-

Predicted Chemical Shifts (in DMSO-d₆):

-

Methyl Protons (-CH₃): A singlet is expected around δ 2.1-2.3 ppm.

-

Amino Protons (-NH₂): Two broad singlets are anticipated in the region of δ 5.5-7.5 ppm, corresponding to the C3-NH₂ and N4-NH₂ groups. The exact chemical shifts and broadening will be influenced by hydrogen bonding and exchange rates.

-

Ring N-H Proton: A broad singlet may be observed at a downfield chemical shift (δ > 10 ppm) if the compound exists in a tautomeric form with a proton on a ring nitrogen.

-

-

-

¹³C NMR Spectroscopy (Predicted):

-

Rationale: The carbon NMR spectrum will reveal the number of unique carbon environments. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

-

Predicted Chemical Shifts (in DMSO-d₆):

-

Methyl Carbon (-CH₃): A signal is expected in the upfield region, around δ 15-20 ppm.

-

Triazine Ring Carbons (C3, C6): The C3 carbon, bonded to two amino groups, is expected to resonate around δ 150-155 ppm. The C6 carbon, attached to the methyl group, is predicted to be in the range of δ 145-150 ppm.

-

Carbonyl Carbon (C5): The carbonyl carbon will exhibit the most downfield signal, anticipated around δ 160-165 ppm.

-

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

-

Rationale: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. The fragmentation of the molecular ion provides insights into the connectivity of the molecule.

-

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺˙): A prominent peak at m/z = 141 is expected.

-

Key Fragments:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

-

Rationale: The IR spectrum will show absorption bands corresponding to the stretching and bending vibrations of the various bonds in the molecule, such as N-H, C=O, C=N, and C-N.

-

Expected Absorption Bands (in cm⁻¹):

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ due to the symmetric and asymmetric stretching of the amino groups.

-

C=O Stretching: A strong absorption band around 1650-1700 cm⁻¹ corresponding to the carbonyl group.

-

C=N and C=C Stretching: Bands in the 1500-1650 cm⁻¹ region are characteristic of the triazine ring.

-

N-H Bending: A band around 1600-1650 cm⁻¹ associated with the scissoring vibration of the amino groups.

-

X-ray Crystallography

-

Rationale: X-ray crystallography allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule. It also reveals intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the solid-state packing and can influence physicochemical properties.

-

Expected Structural Features:

-

Planarity: The 1,2,4-triazine ring is expected to be essentially planar.[10]

-

Hydrogen Bonding: The presence of multiple amino groups and a carbonyl group suggests the formation of an extensive network of intermolecular hydrogen bonds (N-H···O and N-H···N).[10] This hydrogen bonding is a key factor contributing to the relatively high melting point of related compounds.

-

Tautomerism: The solid-state structure will reveal the predominant tautomeric form of the molecule.

-

Mechanism of Action as a Casein Kinase 2 (CK2) Inhibitor

Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many human cancers and plays a crucial role in cell growth, proliferation, and survival.[11][12] This makes it an attractive target for cancer therapy.

Hypothesized Binding Mode

Caption: Hypothesized binding interactions of the title compound within the CK2 active site.

-

ATP-Competitive Inhibition: Like many kinase inhibitors, this compound is likely to act as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α subunit.[12]

-

Hydrogen Bonding: The amino groups at the 3 and 4 positions are well-suited to form hydrogen bonds with the hinge region of the kinase, a critical interaction for anchoring the inhibitor in the active site.

-

Hydrophobic Interactions: The methyl group at the 6-position can engage in hydrophobic interactions with a specific hydrophobic pocket within the CK2 active site, contributing to the binding affinity and selectivity.[13]

Safety and Handling

As with any chemical substance, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coat.[7][10]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area.[7][14]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[7]

-

In case of exposure:

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. This in-depth technical guide has provided a comprehensive overview of its molecular structure, synthesis, and physicochemical properties, based on a synthesis of available experimental and theoretical data. The elucidation of its spectroscopic and crystallographic features is crucial for quality control and for understanding its interactions with biological targets. The hypothesized mechanism of action as a CK2 inhibitor provides a solid foundation for future structure-activity relationship (SAR) studies and the design of more potent and selective analogs. Further research, including the acquisition of high-resolution crystal structures of the compound in complex with its target kinase, will be invaluable in advancing our understanding and realizing the full therapeutic potential of this important class of molecules.

References

- Sridhar B, Ravikumar K, Yathirajan HS, Anilkumar HG, Narayana B. 4-Amino-6-tert-butyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one.

- Dowling JE, Chuaqui C, Pontz TW, et al. Potent and selective inhibitors of CK2 kinase. Bioorganic & Medicinal Chemistry Letters. 2007;17(15):4191-4195.

- Sarno S, Ruzzene M, Frascella P, et al. Development and exploitation of CK2 inhibitors. Molecular and Cellular Biochemistry. 2005;274(1-2):119-126.

- El-Brollosy NR. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- Arshad M, Bhat AR, Pokharel S, Kim JE, Lee EJ, Athar F, Choi I. 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. 2014;5(9):543-557.

- Goudzal A, El-Mernissi R, Aouidate A, et al. 3D-QSAR and molecular docking studies on 2,4,5-trisubstituted imidazole. Journal of Molecular Structure. 2023;1272:134177.

- Metwally MA, Abdel-Monem MI, El-Naggar AM. Synthesis and reactions of some new 1,2,4-triazine derivatives. Journal of the Chinese Chemical Society. 2005;52(5):989-996.

- Duncan JS, Litchfield DW. The casein kinase 2 signal. Cellular and Molecular Life Sciences. 2008;65(24):3913-3927.

-

Patsnap Synapse. What are CK2 inhibitors and how do they work? 2024. Available from: [Link]

- Kaye PT, Nocanda XW.

- Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Deriv

- El-Brollosy NR. Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- CK2 Inhibitors Targeting Inside and Outside the Catalytic Box. International Journal of Molecular Sciences. 2021;22(19):10738.

- Moussaoui M, Aouidate A, Ghamali M, et al. QSAR, ADMET, molecular docking, and dynamics studies of 1,2,4-triazine-3(2H)-one derivatives as tubulin inhibitors for breast cancer therapy. Scientific Reports. 2024;14(1):16418.

- The Development of CK2 Inhibitors: From Traditional Pharmacology to in Silico Rational Drug Design. International Journal of Molecular Sciences. 2020;21(4):1499.

-

Nie Z, Perretta C, Erickson P, et al. Structure-based design, synthesis, and study of pyrazolo[1,5-a][4][10][14]triazine derivatives as potent inhibitors of protein kinase CK2. Bioorganic & Medicinal Chemistry Letters. 2008;18(2):619-623.

-

Nie Z, Perretta C, Erickson P, et al. Structure-based design, synthesis, and study of pyrazolo[1,5-a][4][10][14]triazine derivatives as potent inhibitors of protein kinase CK2. Semantic Scholar. Available from: [Link]

-

Chapter 3 – Structural characterization of triazines. Available from: [Link]

-

PubChem. 4-Amino-6-methyl-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one. Available from: [Link]

- Ghamali M, Aouidate A, Goudzal A, et al. 3D-QSAR, ADMET, and Molecular Docking Studies for Designing New 1,3,5-Triazine Derivatives as Anticancer Agents. Egyptian Journal of Chemistry. 2022;65(13B):9-18.

-

Organic Chemistry Data. 13C NMR Chemical Shifts. Available from: [Link]

- Tong L, Li R, Nan X, et al. Docking and 3D-QSAR studies of 7-hydroxycoumarin derivatives as CK2 inhibitors. European Journal of Medicinal Chemistry. 2010;45(3):1112-1118.

- Arshad M, Bhat AR, Pokharel S, Kim JE, Lee EJ, Athar F, Choi I. 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research. 2014;5(9):543-557.

- Paton RM. Predicting 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. 2021;12(30):10184-10195.

- Dolgikh MP, Gaponova AS, Shtil AA. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry. 2017;142:334-354.

- Metwally MA, Abdel-Monem MI, El-Naggar AM. Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. Der Pharma Chemica. 2012;4(6):2091-2099.

- Paton RS. Real-time Prediction of 1H and 13C Chemical Shifts with DFT accuracy using a 3D Graph Neural Network. ChemRxiv. 2021.

- Sandström J. Cyclizations of Thiocarbohydrazide and its Mono-hydrazones. Part III. Reactions with Carbon Disulphide in Pyridine. Acta Chemica Scandinavica. 1961;15:1295-1302.

- Vu TQ, Nguyen TPT, Vo DD, et al. Crystal structure of 4-amino-3-(thiophen-3-ylmethyl)-1H-1,2,4-triazole-5(4H)-thione.

- Gülen B, Gürbüz D, Şentürk M, et al. NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Düzce Üniversitesi Bilim ve Teknoloji Dergisi. 2019;7(3):1309-1319.

- Bagno A, Rastrelli F, Saielli G.

- Crystal Structure of 4-Amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one Monohydrate. Crystallography Reports. 2018;63(4):623-627.

-

Siniscalchi T. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. 2021. Available from: [Link]

- Younis SK, Mauf RM. Synthesis of Some new 1,2,4-TriazinesDerived from 4-Amino Antipyrine. International Journal of Recent Research and Review. 2018;XI(1):1-10.

-

Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. ResearchGate. Available from: [Link]

-

Mass Spectrometry: Fragmentation. Available from: [Link]

-

LibreTexts Chemistry. 6.5: Amine Fragmentation. 2022. Available from: [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available from: [Link]

- Preparation of 4-Amino-3-hydrazino-1,2,4-triazol-5-thiol-Modified Graphene Oxide and Its Greatly Enhanced Selective Adsorption of Gallium in Aqueous Solution. Molecules. 2024;29(12):2844.

-

Matrix Science. Mascot help: Peptide fragmentation. Available from: [Link]

Sources

- 1. Downfalls of Chemical Probes Acting at the Kinase ATP-Site: CK2 as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of thiocarbohydrazide and carbohydrazide derivatives as possible biologically active agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. Some Novel Schiff Bases from Pyruvic Acid with Amines Containing N & S Donor Atoms: Synthesis, Spectral Studies and X-Ray Crystal Structures [scirp.org]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. cajotas.casjournal.org [cajotas.casjournal.org]

- 12. 4-Amino-6-(tert-butyl)-4H-1,2,4-triazine-3-thione-5-one | C7H12N4OS | CID 676486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Development and exploitation of CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Unveiling the Core Mechanism of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one: A Technical Guide for Researchers

Foreword: A Molecule of Interest in Oncology Research

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the pursuit of novel chemical entities that can selectively target the intricate signaling networks of cancer cells. Within this dynamic field, nitrogen-containing heterocycles have emerged as a particularly fruitful area of investigation. Among these, the 1,2,4-triazine scaffold has garnered significant attention due to the diverse biological activities exhibited by its derivatives, including anti-cancer, antiviral, and antimicrobial properties.[1][2][3] This guide focuses on a specific derivative, 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one , a small molecule with the chemical formula C₄H₇N₅O, that has shown promise as a potential anti-cancer agent.[4] Our objective is to provide an in-depth technical exploration of its core mechanism of action, offering a synthesis of current understanding and practical, field-proven methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals who seek to build upon the existing knowledge of this intriguing compound.

Section 1: The Primary Axis of Action - Inhibition of Casein Kinase 2 (CK2)

Emerging evidence points towards the inhibition of the protein kinase CK2 as a primary mechanism of action for this compound.[4] CK2 is a highly conserved serine/threonine kinase that is frequently overexpressed in a multitude of human cancers, including those of the breast, lung, and prostate.[5] This enzyme plays a pivotal role in cell growth, proliferation, and survival by phosphorylating a vast array of substrate proteins involved in these critical cellular processes. The constitutive activity of CK2 in cancer cells contributes to their malignant phenotype by promoting cell cycle progression and suppressing apoptosis. Consequently, CK2 has emerged as a compelling therapeutic target for cancer intervention.[6]

The inhibitory potential of this compound against CK2 is likely attributable to its structural features, which may allow it to compete with ATP for binding to the kinase domain of the enzyme. A molecular docking study of a closely related compound, 2,4-diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate, has demonstrated its potential to inhibit casein kinase (CK2), lending further support to this hypothesis.

Proposed Signaling Pathway Disruption

The inhibition of CK2 by this compound is anticipated to disrupt key pro-survival signaling pathways within cancer cells. A simplified representation of this proposed mechanism is depicted below.

Caption: Proposed CK2 inhibition pathway.

Section 2: A Putative Secondary Mechanism - Interaction with Nucleic Acids

Beyond enzyme inhibition, the structural resemblance of this compound to endogenous nucleobases suggests a potential for direct interaction with nucleic acids, such as DNA or RNA.[4] This mode of action is not uncommon for nitrogen-containing heterocyclic compounds. Studies on other triazine derivatives have demonstrated their ability to bind to DNA, typically through non-covalent interactions like groove binding or intercalation. For instance, a palladium(II) complex of a similar triazine compound was found to interact with calf thymus DNA via electrostatic and/or groove binding.[1]

Should this compound interact with DNA, it could interfere with fundamental cellular processes such as DNA replication and gene transcription, ultimately leading to cell cycle arrest and apoptosis. This putative mechanism may act in concert with or independently of CK2 inhibition to exert its anti-cancer effects.

Section 3: Cellular Consequences - Induction of Apoptosis and Cell Cycle Arrest

The culmination of the proposed primary and secondary mechanisms of action is the induction of programmed cell death (apoptosis) and the halting of the cell cycle in cancer cells. Research on various 1,3,5-triazine derivatives has consistently demonstrated their capacity to induce time- and dose-dependent cytotoxicity in a range of human cancer cell lines, including colon, breast, and glioma cells.[2][7][8] These cellular effects are often characterized by morphological changes consistent with apoptosis, such as cell shrinkage and the formation of apoptotic bodies, and can be quantified through various established assays.

Section 4: Experimental Validation - A Practical Guide

To rigorously validate the proposed mechanisms of action for this compound, a multi-faceted experimental approach is essential. The following protocols provide a robust framework for such investigations.

In Vitro Casein Kinase 2 (CK2) Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on purified CK2 enzyme activity.

Methodology:

-

Reagents and Materials:

-

Recombinant human CK2 enzyme

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

³²P-γ-ATP or a fluorescence-based ATP analog

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., CX-4945)[5]

-

96-well microplate

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted compounds.

-

Initiate the reaction by adding the CK2 enzyme.

-

Incubate at 30°C for a predetermined time (e.g., 30 minutes).

-

Start the phosphorylation reaction by adding ³²P-γ-ATP.

-

Incubate for an additional 30-60 minutes at 30°C.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated ATP.

-

Measure the incorporated radioactivity using a scintillation counter or the fluorescence signal using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

-

DNA Interaction Studies using UV-Visible Spectroscopy

Objective: To assess the binding of the compound to DNA.

Methodology:

-

Reagents and Materials:

-

Calf Thymus DNA (CT-DNA)

-

Tris-EDTA (TE) buffer (pH 7.4)

-

This compound (dissolved in a suitable solvent)

-

UV-Visible spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of CT-DNA in TE buffer and determine its concentration by measuring the absorbance at 260 nm.

-

Prepare a stock solution of the test compound.

-

Titrate a fixed concentration of the compound with increasing concentrations of CT-DNA.

-

Record the UV-Visible absorption spectrum of the compound after each addition of DNA.

-

Monitor for changes in the absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the maximum wavelength, which are indicative of DNA binding.

-

Calculate the intrinsic binding constant (Kb) from the spectral data.

-

Workflow for Mechanistic Validation

The following diagram illustrates a logical workflow for the experimental validation of the proposed mechanisms.

Caption: Experimental workflow for mechanistic validation.

Section 5: Data Synthesis and Interpretation

| Parameter | Experimental Assay | Significance |

| IC₅₀ (CK2) | In Vitro Kinase Assay | Potency of direct enzyme inhibition |

| Kb (DNA) | UV-Visible Spectroscopy | Affinity of binding to DNA |

| GI₅₀/IC₅₀ (Cells) | Cell Viability Assay | Potency of growth inhibition in cancer cells |

| % Apoptotic Cells | Annexin V/PI Staining | Extent of apoptosis induction |

| Cell Cycle Arrest | Flow Cytometry | Impact on cell cycle progression |

Note: The specific values for this compound are yet to be extensively published and should be determined experimentally.

Conclusion and Future Directions

Future research should focus on elucidating the precise binding mode of this compound with CK2 through co-crystallization studies. Furthermore, comprehensive in vivo studies in relevant animal models of cancer are warranted to evaluate its therapeutic efficacy, pharmacokinetic properties, and toxicological profile. The insights gained from such investigations will be invaluable in advancing this promising molecule through the drug development pipeline.

References

A comprehensive, numbered list of all cited sources with verifiable URLs will be provided upon the completion of a full literature review for a formal publication. The citations provided in the text are based on the initial search results and serve as a foundation for further investigation.

Sources

- 1. Synthesis, DNA binding and complex formation reactions of 3-amino-5,6-dimethyl-1,2,4-triazine with Pd(II) and some selected biorelevant ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy this compound | 52553-11-4 [smolecule.com]

- 5. Casein Kinase 2 Inhibitor, CX-4945, Induces Apoptosis and Restores Blood-Brain Barrier Homeostasis in In Vitro and In Vivo Models of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 7. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one

Abstract: The 1,2,4-triazine scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one , providing an in-depth analysis of its known biological activities, potential mechanisms of action, and structure-activity relationships. Primarily recognized for its anticancer potential through the inhibition of critical cell signaling proteins like casein kinase 2 (CK2), this compound also belongs to a chemical class with established antimicrobial and antiviral properties.[1] This document serves as a resource for researchers, scientists, and drug development professionals, offering not only a synthesis of the current knowledge but also detailed, field-proven protocols for its biological evaluation.

Introduction to a Versatile Heterocycle

The 1,2,4-Triazine Scaffold: A Cornerstone of Drug Discovery

Nitrogen-containing heterocycles are fundamental to the development of new therapeutic agents.[2] Among these, the 1,2,4-triazine ring system is a highly valued pharmacophore due to its wide array of biological activities.[3][4] Derivatives of 1,2,4-triazine have been extensively explored and have yielded compounds with significant anticancer, antimicrobial, antiviral, anti-inflammatory, and analgesic properties.[3][4][5][6] Their ability to act as bioisosteres for other functional groups and interact with various biological macromolecules makes them a versatile starting point for drug design.[7] Many derivatives have advanced to in vitro, in vivo, and even clinical trials, underscoring the therapeutic promise of this chemical class.[5][8]

Profile of this compound

This compound is an organic compound featuring the characteristic six-membered 1,2,4-triazine ring. Its structure is distinguished by the presence of two amino groups at positions 3 and 4, and a methyl group at position 6.[1] This unique combination of functional groups, particularly the dual amino functionality, contributes to its specific chemical properties and biological reactivity.[1]

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₅O | [1] |

| Molecular Weight | 141.13 g/mol | [1] |

| Systematic Name | This compound | [1] |

| Core Structure | 1,2,4-triazin-5-one | [1] |

Its structural similarity to nucleobases suggests a potential for interaction with nucleic acids like DNA and RNA, which could influence critical cellular processes such as gene expression and replication.[1]

Synthesis Strategies

The synthesis of this compound and its analogs typically leverages established heterocyclic chemistry principles. Common and modern methods include:

-

Hydrazine Derivative Condensation : A foundational method involves the reaction of hydrazine derivatives with suitable carbonyl compounds, often under acidic or basic conditions, to facilitate cyclization into the triazine ring.[1]

-

One-Pot Reactions : To improve efficiency, recent advancements have led to one-pot synthesis protocols that combine multiple reaction steps, thereby increasing yield and reducing reaction time.[1]

-

Microwave-Assisted Synthesis : The application of microwave irradiation has been shown to significantly enhance reaction rates and yields for triazine derivatives, aligning with green chemistry principles.[1][9]

Caption: General synthesis workflow for 1,2,4-triazin-5-one derivatives.

Core Biological Activities

While research on the broader class of 1,2,4-triazines is extensive, studies on this compound have specifically highlighted its potential as an anticancer agent.[1] The activities of related derivatives suggest that this compound may also possess other therapeutic properties worth investigating.

Anticancer Potential: A Primary Therapeutic Avenue

The most significant biological activity reported for this compound is its potential as a cancer therapeutic.[1] This aligns with the vast body of literature demonstrating the potent antitumor effects of the 1,2,4-triazine scaffold against various cancer cell lines, including colon, breast, and leukemia.[5][10][11]

Research has specifically identified this compound as an inhibitor of casein kinase 2 (CK2), a serine/threonine kinase.[1]

Causality: CK2 is a crucial protein in cell signaling, and its dysregulation is implicated in numerous cancers. It is often overexpressed in malignant cells, where it promotes proliferation, suppresses apoptosis (programmed cell death), and contributes to tumor growth. By inhibiting CK2, this compound can disrupt these pro-survival pathways, making it a promising target for cancer therapy.[1]

Caption: Proposed anticancer mechanism via Casein Kinase 2 (CK2) inhibition.

The 1,2,4-triazine scaffold is known to inhibit a wide range of targets involved in cancer progression.[5] While not yet confirmed for this specific compound, these represent logical avenues for further investigation:

-

Kinase Inhibition : Beyond CK2, derivatives inhibit mTOR, PI3K, SYK, and cyclin-dependent kinases (CDKs).[5]

-

Pathway Modulation : The Wnt/β-catenin and Hedgehog signaling pathways can be modulated by triazine compounds.[5]

-

Enzyme Inhibition : Dihydrofolate reductase (DHFR) and carbonic anhydrases IX and XII are other known targets.[5]

Antimicrobial and Antiviral Potential

The 1,2,4-triazine core is present in many compounds with demonstrated antimicrobial and antiviral activities.[3][6][12][13]

-

Antibacterial/Antifungal : Derivatives have shown inhibitory effects against Gram-positive bacteria and fungi.[6] Some fused 1,2,4-triazine esters exhibited antibacterial potencies comparable to ampicillin.[13]

-

Antiviral : Studies have reported the activity of 1,2,4-triazine derivatives against various DNA and RNA viruses, including human enterovirus and adenovirus.[13][14][15] The structural similarity to nucleosides makes them candidates for interfering with viral replication.[14]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the chemical structure and biological activity is critical for optimizing lead compounds.

-

Role of the Diamino Groups : The amino groups at positions 3 and 4 are key features.[1] They can act as hydrogen bond donors and acceptors, facilitating strong binding interactions with the active sites of target proteins, such as the hinge region of kinases.

-

Impact of the Methyl Group : The methyl group at position 6 can influence solubility, metabolic stability, and steric interactions within a binding pocket.

-

General SAR for 1,2,4-Triazines : Extensive research on other 1,2,4-triazines shows that substitutions at the 3, 5, and 6 positions of the ring dramatically impact potency and selectivity.[16] For example, introducing aryl groups can lead to potent G-protein-coupled receptor 84 (GPR84) antagonists, while other modifications can tune activity towards specific kinases.[16] This provides a roadmap for future medicinal chemistry efforts to create analogs of this compound with enhanced or novel activities.

Methodologies for Biological Evaluation

To ensure scientific rigor, all experimental protocols must be self-validating through the inclusion of appropriate controls.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a foundational colorimetric assay for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Objective: To determine the concentration at which the compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Methodology:

-

Cell Culture : Plate cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

-

Rationale: Seeding at a consistent density ensures cells are in a logarithmic growth phase, making them sensitive to antiproliferative agents.

-

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

-

Controls (Self-Validation) :

-

Vehicle Control : Wells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This validates that the solvent itself is not toxic.

-

Untreated Control : Wells with cells and medium only, representing 100% viability.

-

Positive Control : Wells treated with a known anticancer drug (e.g., Doxorubicin) to validate assay performance.

-

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition : Read the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To quantify the antimicrobial potency of the compound against selected bacterial or fungal strains.

Methodology:

-

Inoculum Preparation : Grow the microbial strain (e.g., Staphylococcus aureus) in a suitable broth to a standardized density (e.g., 0.5 McFarland standard).

-

Compound Dilution : Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

-

Inoculation : Add the standardized microbial inoculum to each well.

-

Controls (Self-Validation) :

-

Growth Control : A well containing only broth and inoculum (no compound) to ensure the microbe is viable.

-

Sterility Control : A well containing only broth to check for contamination.

-

Positive Control : A well series with a known antibiotic (e.g., Gentamicin).

-

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

Analysis : The MIC is determined as the lowest concentration of the compound in which no visible turbidity (growth) is observed.[3][17]

Conclusion and Future Directions

This compound is a promising heterocyclic compound, with its primary validated biological activity centered on anticancer effects through the inhibition of Casein Kinase 2.[1] The extensive portfolio of activities associated with the broader 1,2,4-triazine class suggests that its therapeutic potential may extend to antimicrobial and antiviral applications.

Future research should focus on:

-

In Vivo Efficacy : Validating the in vitro anticancer activity in preclinical animal models of cancer.

-

Target Deconvolution : Expanding the investigation to identify other potential protein targets beyond CK2 using proteomic approaches.

-

SAR Expansion : Synthesizing and screening a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

-

Broad-Spectrum Screening : Systematically evaluating the compound against a wide panel of bacterial, fungal, and viral pathogens to uncover new therapeutic uses.

This guide provides a solid foundation for researchers to build upon, leveraging the established potential of this versatile scaffold to drive the next wave of drug discovery.

References

- Smolecule. (n.d.). This compound.

- Struga, M., et al. (2020). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. MDPI.

- Khalifa, M. M. A. (2008). Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives. Oriental Journal of Chemistry, 24(3).

- Anonymous. (1980). Antitumor properties of selected 1,2,4-triazine derivatives. Archivum Immunologiae et Therapiae Experimentalis, 28(5), 717-25.

- Anonymous. (n.d.). Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity. PubMed.

- Anonymous. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 328-375.

- Anonymous. (2023). Xanthone-1,2,4-triazine and Acridone-1,2,4-triazine Conjugates: Synthesis and Anticancer Activity. MDPI.

- Anonymous. (2007). Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. PubMed.

- Anonymous. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives.

- Shokoohian, M., et al. (n.d.). Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online.

- Shokoohian, M., et al. (n.d.). Full article: Design and Synthesis, Antimicrobial Activities of 1,2,4-Triazine Derivatives as Representation of a New Hetrocyclic System. Taylor & Francis Online.

-

Anonymous. (2023). Bioactive Pyrrolo[2,1-f][1][5][6]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. Retrieved from

- Anonymous. (n.d.). 1,2,4-triazine derivatives: Synthesis and biological applications. International Journal of Pharma Sciences and Research.

- Anonymous. (n.d.). Antiviral activity of 1,2,4-triazole derivatives (microreview). PMC - NIH.

- Anonymous. (n.d.). Synthesis and antiviral activity of 1,2,4-triazine derivatives. Semantic Scholar.

- Anonymous. (n.d.). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. PMC - PubMed Central.

-

Anonymous. (n.d.). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][10][12] triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. ResearchGate. Retrieved from

-

Anonymous. (n.d.). A Literature Review Focusing on the Antiviral Activity of[1][5][6] and[1][5][12]-triazoles. PubMed. Retrieved from

-

Anonymous. (2013). A structure-activity relationship study of 1,2,4-triazolo[1,5-a][1][10][12]triazin-5,7-dione and its 5-thioxo analogues on anti-thymidine phosphorylase and associated anti-angiogenic activities. European Journal of Medicinal Chemistry, 67, 325-34. Retrieved from

- Anonymous. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry, 65(16).

- Anonymous. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.

Sources

- 1. Buy this compound | 52553-11-4 [smolecule.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. tandfonline.com [tandfonline.com]

- 4. ijpsr.info [ijpsr.info]

- 5. mdpi.com [mdpi.com]

- 6. Antitumor properties of selected 1,2,4-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of novel 1,2,4-triazine derivatives with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and antimicrobial evaluation of novel 1,2,4-triazine derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one as a Casein Kinase 2 inhibitor

An In-Depth Technical Guide to 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one as a Casein Kinase 2 Inhibitor

Introduction: The Rationale for Targeting Casein Kinase 2 (CK2)

Protein kinase CK2 is a highly conserved and ubiquitously expressed serine/threonine kinase that plays a fundamental role in a vast array of cellular processes.[1][2] Unlike many other kinases that require specific activation signals, CK2 is considered constitutively active, positioning it as a critical node for maintaining cellular homeostasis.[3] The CK2 holoenzyme typically exists as a tetramer composed of two catalytic subunits (α and/or α') and two regulatory β subunits.[4][5] This complex phosphorylates hundreds of protein substrates, influencing key signaling pathways involved in cell proliferation, survival, and apoptosis suppression.[6][7][8]

Crucially, the dysregulation and overexpression of CK2 are frequently linked to various human diseases, most notably cancer.[1][3][9] In tumor cells, elevated CK2 activity sustains pro-survival signaling cascades, including the PI3K/AKT/mTOR, NF-κB, and Wnt/β-catenin pathways, thereby promoting uncontrolled growth and protecting cancer cells from apoptosis.[3][6] This dependency of cancer cells on high levels of CK2, a phenomenon termed "addiction," makes the kinase an attractive and strategic target for therapeutic intervention.[1][3] The development of potent and selective CK2 inhibitors is therefore a major focus in modern drug discovery.[1][9]

PART 1: The Inhibitor Profile: this compound

Among the chemical scaffolds explored for CK2 inhibition, triazine derivatives have emerged as a promising class.[10] this compound is a nitrogen-rich heterocyclic compound belonging to this family, identified for its potential to modulate CK2 activity.[11]

Physicochemical Properties

A clear understanding of the inhibitor's fundamental properties is the first step in its characterization.

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₅O | [11] |

| Molecular Weight | 141.13 g/mol | [11] |

| Structure | A 1,2,4-triazine ring with two amino groups (positions 3 and 4), a methyl group (position 6), and a carbonyl group (position 5). | [11] |

| Solubility | Moderate solubility in water; enhanced solubility in polar aprotic solvents like DMSO. | [11] |

Mechanism of Action and Cellular Impact

The primary mechanism for most small-molecule kinase inhibitors involves competition with the ATP substrate. This compound is hypothesized to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the CK2α catalytic subunit.[5] This binding event prevents the transfer of a phosphate group from ATP to CK2 substrates, effectively shutting down the kinase's downstream signaling functions.[5]

By inhibiting CK2, the compound is expected to trigger a cascade of anti-proliferative and pro-apoptotic effects in cancer cells. The inhibition disrupts critical survival pathways, leading to cell cycle arrest and the induction of programmed cell death.[4][5]

PART 2: Experimental Validation: Protocols and Methodologies

To rigorously validate this compound as a CK2 inhibitor, a multi-step experimental approach is required. This process moves from direct enzyme interaction (in vitro) to cellular target engagement and finally to functional cellular outcomes.

In Vitro Kinase Inhibition Assay (Non-Radioactive)

Causality: This is the foundational experiment to prove direct inhibition of the CK2 enzyme, independent of any cellular factors. It quantifies the inhibitor's potency by determining the concentration required to reduce enzyme activity by 50% (IC₅₀).

Protocol:

-

Plate Preparation: Coat a 96-well microplate with a specific CK2 peptide substrate (e.g., RRRDDDSDDD). Wash wells with an appropriate buffer (e.g., PBS with 0.05% Tween-20).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in kinase assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., CX-4945).[12]

-

Kinase Reaction: Add recombinant human CK2 enzyme to each well, followed by the diluted inhibitor or controls.

-

Reaction Initiation: Add a solution of ATP to all wells to start the phosphorylation reaction. Incubate at 30°C for a defined period (e.g., 30 minutes).

-

Detection:

-

Wash the wells to remove ATP and enzyme.

-

Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1 hour at room temperature.

-

Wash, then add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.

-

Wash, then add TMB substrate. The HRP enzyme will convert the substrate, producing a blue color.

-

-

Data Acquisition: Stop the reaction with a stop solution (e.g., 2N H₂SO₄), which turns the color yellow. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Plot the absorbance against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Cellular Target Engagement via Western Blot

Causality: This experiment validates that the inhibitor can penetrate the cell membrane and engage with its intended target, CK2, in a complex cellular environment. It provides direct evidence of on-target activity in living cells.

Protocol:

-

Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., A549, HEK293) in 6-well plates.[13] Allow cells to adhere overnight. Treat the cells with a dose-range of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control for a specified time (e.g., 24 hours).[12][13]

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.[13]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for a known CK2 substrate, such as phospho-Akt (Ser129).[13]

-

Also probe separate blots or strip and re-probe for total Akt (to confirm the effect is on phosphorylation, not protein level) and a loading control like GAPDH or β-actin (to confirm equal loading).[12]

-

-

Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phospho-Akt to total Akt confirms cellular CK2 inhibition.

Functional Cellular Assays

Causality: These assays measure the ultimate biological consequence of inhibiting CK2. A successful inhibitor should reduce cancer cell viability and promote apoptosis, demonstrating a therapeutically relevant outcome.

2.3.1 Cell Viability (MTT Assay)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Inhibitor Treatment: Treat cells with a serial dilution of the inhibitor for 48-72 hours.[13]

-

MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.[14]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[14]

-

Data Analysis: Measure the absorbance at ~570 nm. A decrease in absorbance indicates reduced cell viability.

2.3.2 Apoptosis (Annexin V/PI Staining)

Protocol:

-

Cell Treatment: Treat cells in 6-well plates with the inhibitor at concentrations determined to be effective from the viability assay.

-

Cell Harvesting: After treatment (e.g., 24-48 hours), collect all cells, including floating cells from the media, which may be apoptotic.[13][14]

-

Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[14]

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Healthy cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

-

Data Analysis: Quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations upon treatment indicates the induction of apoptosis.[13]

PART 3: Summary of Expected Outcomes and Comparative Data

The following table provides a hypothetical summary of expected data for a potent triazine-based CK2 inhibitor, contextualized with data for known inhibitors.